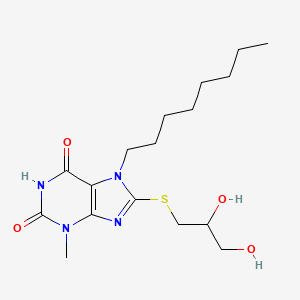

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-octylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O4S/c1-3-4-5-6-7-8-9-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-11-12(23)10-22/h12,22-23H,3-11H2,1-2H3,(H,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSOKAKBFOYLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1SCC(CO)O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common approach is the alkylation of a purine derivative with an appropriate alkyl halide, followed by the introduction of the 2,3-dihydroxypropylthio group through a thiolation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

Substitution: The thio group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution reactions can produce a variety of thioether derivatives.

Scientific Research Applications

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various cellular pathways. The presence of the 2,3-dihydroxypropylthio group allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Key Purine Derivatives

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Key Observations :

- 7-Allyl and 8-propoxy derivatives show higher solubility due to shorter or less hydrophobic substituents.

- 8-Methylsulfonyl derivative exhibits high polarity (negative logP) and solubility, attributed to the sulfonyl group’s electron-withdrawing nature.

Key Insights :

- The target compound’s octyl chain likely enhances cellular uptake in parasitic organisms, while the 8-thio-dihydroxypropyl group facilitates enzyme binding via hydrogen bonds.

- 8-Methylsulfonyl derivatives demonstrate divergent activity (necroptosis inhibition), highlighting how electronic modifications redirect biological function.

Research Findings and Implications

Substituent Length vs. Bioavailability : Longer alkyl chains (e.g., octyl) improve membrane permeability but reduce solubility. Derivatives like the 7-isopentyl analog mitigate this via branching, retaining moderate logP (2.5–3.0).

Hydroxyl Group Impact: The 2,3-dihydroxypropylthio group in the target compound enhances solubility compared to non-hydroxylated analogs (e.g., 3-hydroxypropylthio in ).

Positional Isomerism : Swapping substituents between C7 and C8 (e.g., ) drastically alters polarity and target engagement, emphasizing the purine scaffold’s sensitivity to substitution patterns.

Biological Activity

8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 371127-58-1, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may contribute to various pharmacological effects, including cytotoxicity and possible therapeutic applications in oncology and other fields.

Chemical Structure

The molecular formula of the compound is , indicating the presence of key functional groups that may influence its biological activity. The structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising findings:

- Cytotoxic Activity : Preliminary studies indicate that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar purine structures have shown high cytotoxicity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cells .

- Mechanism of Action : The mechanism by which these purine derivatives exert their effects often involves inhibition of DNA biosynthesis and interference with cell cycle progression. Studies have indicated that certain purine conjugates can act as inhibitors of cyclin-dependent kinases and induce apoptosis in cancer cells .

- Antiviral Properties : Some studies have suggested that related purine derivatives demonstrate antiviral activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir . This highlights the potential for broader therapeutic applications beyond oncology.

Case Studies and Research Findings

Several research articles have documented the biological activities of purine derivatives, including our compound of interest:

Table 1: Summary of Biological Activities

Synthesis and Modification

The synthesis of this compound involves various chemical reactions aimed at modifying the purine core to enhance its biological properties. Structural modifications can significantly impact the potency and selectivity of these compounds against target cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((2,3-dihydroxypropyl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C8 position of the purine core. For example, brominated precursors (e.g., 8-bromo-1,3-dimethylxanthine derivatives) can react with thiol-containing nucleophiles like 2,3-dihydroxypropylthiol under basic conditions (e.g., NaH/DMF) . Purification often requires column chromatography (silica gel, ethyl acetate/methanol gradients) and crystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectral data resolve ambiguities in the structural confirmation of this compound?

- Methodological Answer : Use a combination of -NMR, -NMR, and 2D-COSY to confirm substitution patterns. Key signals include:

- -NMR: Methyl groups at δ 3.2–3.5 ppm (N3 and N7 positions), octyl chain protons (δ 1.2–1.6 ppm), and dihydroxypropyl protons (δ 3.7–4.0 ppm).

- -NMR: Carbonyl signals at δ 155–160 ppm (C2 and C6), and sulfur-linked carbons at δ 35–40 ppm .

- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 8-thioether group in further functionalization?

- Methodological Answer : The thioether group at C8 is susceptible to oxidation (e.g., with mCPBA to sulfoxides/sulfones) or alkylation. Steric hindrance from the octyl chain at N7 may slow reactions; computational modeling (DFT or MD simulations) can predict activation barriers. Compare experimental yields with ChemAxon’s Reactor or other in silico tools to validate predictions .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : If virtual screening (e.g., Chemicalize.org or AutoDock) predicts high binding affinity to adenosine receptors but in vitro assays show low activity:

- Re-evaluate force field parameters for sulfur-containing moieties.

- Test metabolite stability (e.g., hepatic microsomal assays) to rule out rapid degradation.

- Use SPR (surface plasmon resonance) to measure real-time binding kinetics and validate docking results .

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Permeability : Caco-2 cell monolayer assay with LC-MS quantification.

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via UPLC-QTOF .

- Protein Binding : Equilibrium dialysis followed by LC-MS/MS to measure free vs. bound fractions .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data between computational predictions and experimental results?

- Methodological Answer :

- Step 1 : Recalculate logP using fragment-based methods (e.g., XLogP3) and compare with experimental logD (octanol/water partition at pH 7.4). Discrepancies may arise from unaccounted hydrogen bonding (e.g., dihydroxypropyl group) .

- Step 2 : Perform DSC (differential scanning calorimetry) to detect polymorphic forms that may alter solubility .

- Step 3 : Use molecular dynamics simulations (e.g., GROMACS) to model solvation shells and identify hydration/dehydration barriers .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s inhibitory effects on xanthine oxidase?

- Methodological Answer :

- Positive Control : Allopurinol (IC ~20 nM).

- Negative Control : Assay buffer without enzyme.

- Interference Control : Pre-incubate compound with DTT to rule out thiol-mediated false positives.

- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, using a fluorometric assay (ex/em 295/410 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.